molecular formula C16H24OSi B14891217 [3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane

[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane

Cat. No.: B14891217
M. Wt: 260.45 g/mol
InChI Key: WRUFTDWSXDGVJH-UHFFFAOYSA-N
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Description

[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is an organosilicon compound that features a trimethylsilyl group attached to a propargylic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 3,4-dimethylphenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process. Purification of the product is typically achieved through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of 3,4-dimethylbenzaldehyde or 3,4-dimethylacetophenone.

    Reduction: Formation of 3,4-dimethylphenylpropane.

    Substitution: Formation of various substituted propargylic ethers.

Scientific Research Applications

Chemistry

In chemistry, [3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in medicinal chemistry.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The trimethylsilyl group can enhance the lipophilicity of drug molecules, improving their bioavailability.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its ability to undergo various chemical transformations. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites of a molecule. The propargylic ether moiety can participate in nucleophilic addition and substitution reactions, allowing for the formation of diverse chemical structures. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

    [3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: Similar structure with methoxy groups instead of methyl groups.

    [3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-triethyl-silane: Similar structure with triethylsilyl group instead of trimethylsilyl group.

    [3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-triphenyl-silane: Similar structure with triphenylsilyl group instead of trimethylsilyl group.

Uniqueness

The uniqueness of [3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane lies in its specific combination of the trimethylsilyl group and the propargylic ether moiety. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications. The presence of the 3,4-dimethylphenyl group adds to its uniqueness by influencing the compound’s electronic and steric properties.

Properties

Molecular Formula

C16H24OSi

Molecular Weight

260.45 g/mol

IUPAC Name

[4-(3,4-dimethylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane

InChI

InChI=1S/C16H24OSi/c1-13-8-9-15(12-14(13)2)10-11-16(3,4)17-18(5,6)7/h8-9,12H,1-7H3

InChI Key

WRUFTDWSXDGVJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#CC(C)(C)O[Si](C)(C)C)C

Origin of Product

United States

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